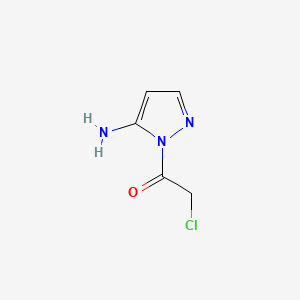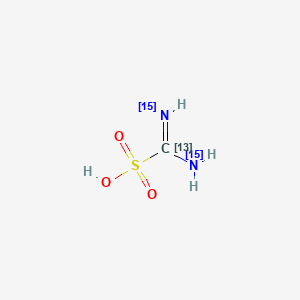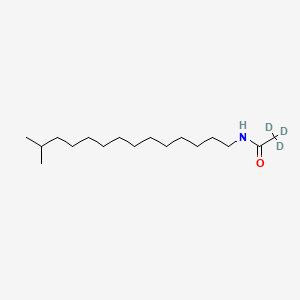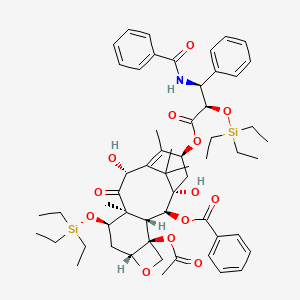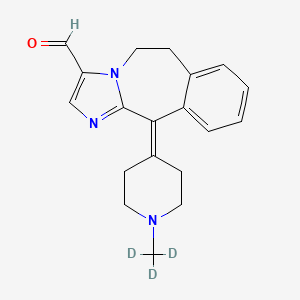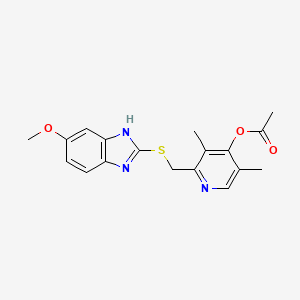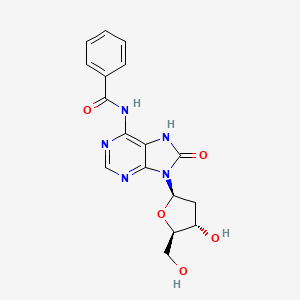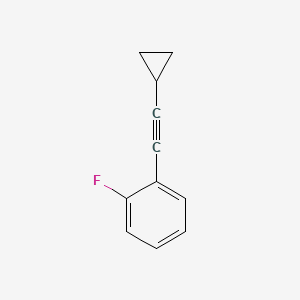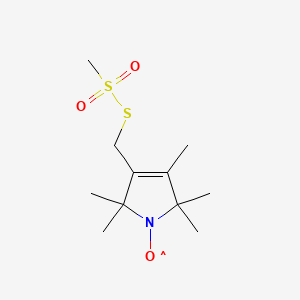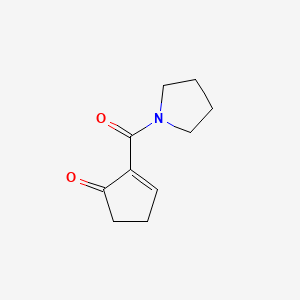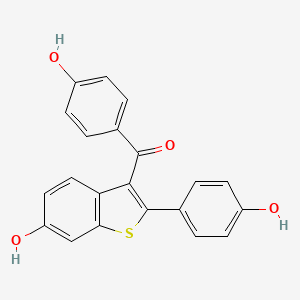
Brombuterol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ブロムブテロール(塩酸塩)は、β2アドレナリン受容体作動薬として知られる化学化合物です。主に家畜の筋肉と脂肪の比率を高めるために獣医学で使用されます。 この化合物は、化学的には1-(4-アミノ-3,5-ジブロモフェニル)-2-(tert-ブチルアミノ)エタン-1-オール塩酸塩として特定されます .
2. 製法
合成経路と反応条件: ブロムブテロール(塩酸塩)の合成には、いくつかの段階が含まれます。
出発物質: 合成は3',5'-ジヒドロキシアセトフェノンから始まります。
ジメチルカルバモイルクロリド反応: この化合物はジメチルカルバモイルクロリドと反応して、5-アセチル-1,3-フェニレンビス(ジメチルカルバメート)を生成します。
ハロゲン化: 次に、臭素が導入されて、5-(ブロモアセチル)-1,3-フェニレンビス(ジメチルカルバメート)を生成します。
工業生産方法: ブロムブテロール(塩酸塩)の工業生産は、通常、上記の手順を使用した大規模合成と、化合物の純度と規制基準への適合性を確保するための厳格な精製プロセスが含まれます .
反応の種類:
酸化: ブロムブテロール(塩酸塩)は、特にアミノ基で酸化反応を起こす可能性があります。
還元: この化合物は、特定の条件下で還元されて、異なる誘導体を生成することができます。
置換: 化合物中の臭素原子は、適切な条件下で他の官能基に置換される可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。
主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化により臭素化フェノール化合物が生成される可能性がありますが、還元によりさまざまなアミン誘導体が生成される可能性があります .
作用機序
ブロムブテロール(塩酸塩)は、β2アドレナリン受容体を刺激することで効果を発揮します。この刺激は、細胞内アデニルシクラーゼの活性化につながり、アデノシン三リン酸(ATP)を環状アデノシン一リン酸(cAMP)に変換する反応を触媒します。 cAMPの増加は、特に気道の平滑筋組織の弛緩と、細胞からの即時型過敏反応メディエーターの放出の阻害につながります .
類似化合物:
独自性: ブロムブテロール(塩酸塩)は、2つの臭素原子とtert-ブチルアミノ基を含む、その特定の化学構造においてユニークです。 この構造は、その独特の薬理学的プロファイルと家畜における筋肉と脂肪の比率を高める効果に寄与しています .
生化学分析
Biochemical Properties
Brombuterol Hydrochloride is known to interact with β-adrenergic receptors . The pharmacologic effects of this compound are at least in part attributable to stimulation through β-adrenergic receptors (beta 2 receptors) of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP .
Cellular Effects
This compound, as a β-adrenergic receptor agonist, causes smooth muscle relaxation, resulting in dilation of bronchial passages . This effect is particularly beneficial in the treatment of asthma and other conditions associated with bronchospasm .
Molecular Mechanism
The molecular mechanism of action of this compound involves the stimulation of β-adrenergic receptors, specifically beta 2 receptors. This stimulation activates intracellular adenyl cyclase, which then converts ATP to cyclic AMP . Increased cyclic AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, especially from mast cells .
Metabolic Pathways
This compound is metabolized primarily by butyrylcholinesterase . This enzyme plays a crucial role in the hydrolysis and oxidation of this compound, further metabolizing it to terbutaline .
Subcellular Localization
Given its mechanism of action involving β-adrenergic receptors and adenyl cyclase, it is likely that this compound interacts with these components at the cell membrane and in the cytoplasm, respectively .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Brombuterol (hydrochloride) involves several steps:
Starting Material: The synthesis begins with 3’,5’-Dihydroxyacetophenone.
Dimethylcarbamoyl Chloride Reaction: This compound reacts with dimethylcarbamoyl chloride to form 5-Acetyl-1,3-phenylene bis(dimethylcarbamate).
Halogenation: Bromine is then introduced to form 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate).
Final Steps: The final product is obtained through further reactions involving tert-butylamine and subsequent purification steps.
Industrial Production Methods: Industrial production of Brombuterol (hydrochloride) typically involves large-scale synthesis using the above-mentioned steps, followed by rigorous purification processes to ensure the compound’s purity and compliance with regulatory standards .
Types of Reactions:
Oxidation: Brombuterol (hydrochloride) can undergo oxidation reactions, particularly at the amino group.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated phenolic compounds, while reduction can produce various amine derivatives .
科学的研究の応用
ブロムブテロール(塩酸塩)は、科学研究においていくつかの用途があります。
化学: β2アドレナリン作動薬の検出と定量のための分析化学において、基準物質として使用されます。
生物学: この化合物は、細胞シグナル伝達経路と受容体相互作用に対する効果について研究されています。
医学: 研究は、その潜在的な治療的用途と安全性プロファイルに焦点を当てています。
類似化合物との比較
Bambuterol: A long-acting β2-adrenoceptor agonist used in the treatment of asthma.
Clenbuterol: Another β2-adrenergic agonist used for similar purposes in veterinary medicine.
Uniqueness: Brombuterol (hydrochloride) is unique in its specific chemical structure, which includes two bromine atoms and a tert-butylamino group. This structure contributes to its distinct pharmacological profile and efficacy in enhancing muscle-to-fat ratios in livestock .
特性
IUPAC Name |
1-(4-amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPFKIAOVSGRSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Br)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Br2ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944512 |
Source


|
| Record name | 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21912-49-2 |
Source


|
| Record name | 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-acetamide](/img/new.no-structure.jpg)
